molecular formula C12H12ClN3 B1347380 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine CAS No. 4875-41-6

4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine

Cat. No.: B1347380
CAS No.: 4875-41-6
M. Wt: 233.69 g/mol
InChI Key: VIYSCMWHBOQBRJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 4875-41-6) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 4-chlorophenyl group at the 4-position. Its molecular formula is C₁₂H₁₂ClN₃ (MW 233.70 g/mol) . This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting G-protein-coupled receptors (GPCRs) and ion channels .

Properties

IUPAC Name

4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-9-3-1-8(2-4-9)11-12-10(5-6-14-11)15-7-16-12/h1-4,7,11,14H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYSCMWHBOQBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292518
Record name 4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4875-41-6
Record name 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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Record name NSC83344
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Record name 4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo-pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazo-pyridine ring system or the chlorophenyl substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted imidazo-pyridine compounds.

Scientific Research Applications

4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a molecule with a molecular weight of 233.69 g/mol and the molecular formula C₁₂H₁₂ClN₃ . It is also known by other names, such as 4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine .

Scientific Research Applications
this compound is studied in chemistry for its reactivity and unique structural properties, serving as a model compound for studying imidazopyridine chemistry. Biologically, it may possess activities such as anticancer, antifungal, or antimicrobial properties. Researchers investigate its interaction with biological targets to understand potential therapeutic uses, and it is explored in medicine as a potential drug candidate because of its ability to interact with specific molecular targets. Industrially, it can be used as an intermediate in the production of agrochemicals and pharmaceuticals or in the synthesis of other complex molecules.

4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a similar compound, has shown potential as an enzyme inhibitor, making it a candidate for drug development. Research has indicated its potential use in treating infectious diseases and cancer due to its biological activity.

Biological Activity
4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Antimicrobial Activity One study highlighted its effectiveness against Porphyromonas gingivalis, a bacterium involved in periodontal disease.
  • Anticancer Activity Structurally similar compounds have demonstrated significant cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines, with IC₅₀ values indicating moderate potency.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogen substitutions at the para position of the phenyl ring significantly influence electronic and steric properties:

Compound Substituent CAS Number Molecular Formula MW (g/mol) Key Properties/Applications
4-(4-Chlorophenyl)-... Cl 4875-41-6 C₁₂H₁₂ClN₃ 233.70 GPCR modulation
4-(4-Fluorophenyl)-... F 7271-09-2 C₁₂H₁₂FN₃ 217.25 Stereospecific activity ((4R)-isomer studied)
4-(4-Bromophenyl)-... Br 7271-11-6 C₁₂H₁₂BrN₃ 278.16 Enhanced lipophilicity

Key Findings :

  • Stereochemical Considerations : The (4R)-configured 4-fluorophenyl analog demonstrates stereospecific interactions in receptor binding, suggesting chirality may play a role in the chloro analog’s activity .
  • Lipophilicity : Bromine increases molecular weight and logP, which may improve membrane permeability but reduce solubility .

Positional Isomers of Chlorophenyl Substitution

Substituent position on the phenyl ring modulates steric interactions and binding:

Compound Substituent Position CAS Number Molecular Formula MW (g/mol) Notes
4-(4-Chlorophenyl)-... Para 4875-41-6 C₁₂H₁₂ClN₃ 233.70 Optimal para substitution for GPCR binding
4-(2-Chlorophenyl)-... Ortho 4875-40-5 C₁₂H₁₂ClN₃ 233.70 Potential steric hindrance

Key Findings :

  • Ortho vs. Para Substitution : The ortho-chloro isomer may experience steric clashes in receptor pockets, reducing affinity compared to the para isomer .
  • Synthetic Accessibility : Para-substituted derivatives are more commonly reported, likely due to easier regioselective synthesis .

Methoxy-Substituted Analogs

Methoxy groups (-OCH₃) introduce electron-donating effects and hydrogen-bonding capabilities:

Compound Substituent CAS Number Molecular Formula MW (g/mol) Notes
4-(4-Methoxyphenyl)-... OCH₃ (para) 4875-49-4 C₁₃H₁₅N₃O 229.28 Reduced electron-withdrawing effects
4-(2-Methoxyphenyl)-... OCH₃ (ortho) 4875-47-2 C₁₃H₁₅N₃O 229.28 Altered spatial orientation

Key Findings :

  • Electronic vs.
  • Biological Implications : Methoxy analogs are less frequently reported in GPCR studies, suggesting chloro derivatives are preferred for receptor-ligand interactions .

Functionalized Derivatives

Compound Functional Group CAS Number Molecular Formula MW (g/mol) Applications
4-(2-Trifluoromethylphenyl)-... CF₃ 1044177-04-9 C₁₄H₁₂F₃N₃O₂ 311.26 Enhanced metabolic stability
Methyl ester of imidazo[...]-carboxylic acid COOCH₃ 126167-34-8 C₁₀H₁₄N₃O₂·2HCl 294.16 Prodrug potential

Key Findings :

  • Trifluoromethyl Groups : Improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions .
  • Carboxylic Acid Derivatives : Serve as intermediates for prodrug development or metal-chelating agents .

Biological Activity

4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The chemical formula of this compound is C12_{12}H12_{12}ClN3_3 with a molecular weight of approximately 233.7 g/mol. The structure features a tetrahydroimidazo[4,5-c]pyridine ring system substituted with a chlorophenyl group, which is believed to enhance its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of imidazo[4,5-c]pyridine can inhibit the proliferation of various human cancer cell lines.

  • Case Study : A study evaluated the antiproliferative activity of several imidazo[4,5-c]pyridine derivatives against human cancer cell lines such as HCT-116 (colorectal carcinoma) and NCI-H460 (lung carcinoma). Among these derivatives, compounds bearing the chlorophenyl substitution displayed lower IC50_{50} values (around 1.8–3.2 μM), indicating potent activity against these cancer types .
CompoundCell LineIC50_{50} (μM)
1HCT-1161.8
2NCI-H4602.5
3K-5623.2

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. While many imidazo[4,5-c]pyridine derivatives showed limited antibacterial activity, some exhibited moderate effects against specific bacterial strains.

  • Case Study : A study reported that certain derivatives demonstrated moderate activity against E. coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μM . However, the specific activity of this compound itself requires further exploration.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Notably, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

  • Research Findings : In vitro assays indicated that derivatives of imidazo[4,5-c]pyridine could inhibit AChE with varying degrees of potency. For instance, one derivative exhibited an IC50_{50} value of approximately 11 μM against AChE .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[4,5-c]pyridine derivatives. Substitution patterns on the imidazo ring and phenyl moieties significantly influence their biological efficacy.

  • Key Observations :
    • The introduction of electron-withdrawing groups like chlorine enhances anticancer activity.
    • Modifications at the nitrogen positions can alter enzyme inhibition potency.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?

The synthesis typically involves multi-step reactions, including cyclization, protection/deprotection of functional groups, and catalytic hydrogenation. For example, a trityl-protected intermediate can be synthesized via reaction with trityl chloride in acetonitrile, followed by hydrogenolysis using Pd/C under H₂ to remove protecting groups (yield: ~89%) . Key steps often require optimization of reaction time, temperature, and stoichiometry to maximize yields.

Q. Which characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying regiochemistry and substitution patterns. Thin-layer chromatography (TLC) monitors reaction progress, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For example, ¹H-NMR chemical shifts in the range of δ 2.5–4.5 ppm are indicative of tetrahydroimidazopyridine protons .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in a desiccator at –20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis or oxidation. Handling requires PPE (gloves, goggles, lab coat) and avoidance of moisture. Waste must be disposed via certified hazardous waste protocols, as outlined for structurally related chlorophenyl derivatives .

Advanced Research Questions

Q. What strategies mitigate low yields during the final catalytic hydrogenation step?

Optimize catalyst loading (e.g., 10% Pd/C) and reaction time (4–6 hours). Ensure complete degassing of solvents (MeOH or EtOH) to prevent catalyst poisoning. Yields >85% are achievable with strict control of H₂ pressure (1–3 atm) and monitoring via TLC .

Q. How can researchers address regioselectivity challenges during functionalization of the imidazopyridine core?

Substituent positioning (e.g., chlorophenyl vs. fluorophenyl) influences reactivity. Use directing groups (e.g., trityl or benzyl carbamates) to control substitution sites. Computational modeling (DFT) aids in predicting electron-rich regions for targeted functionalization .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., receptor subtype specificity or cell-line variability). Validate activity via orthogonal assays (e.g., radioligand binding and functional cAMP assays). For P2X7 receptor antagonists, ensure in vivo occupancy studies (ED₅₀ < 0.1 mg/kg in rats) correlate with in vitro IC₅₀ values .

Q. How can by-products from incomplete deprotection be minimized?

Use excess trifluoroacetic acid (TFA) for acid-labile protecting group removal, followed by neutralization with aqueous NaHCO₃. Purify via flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate the desired product (>95% purity) .

Q. What structural modifications enhance solubility for in vivo studies?

Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at non-critical positions. For example, 6-methyl substitution on the tetrahydroimidazopyridine ring improves aqueous solubility without compromising receptor binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine

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